(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6(10)9(13)12-8-4-3-5-11-7(8)2/h3-6H,10H2,1-2H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
ZGFQDCVGSLTQHZ-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chiral Amino Acid Derivatives
- Starting from commercially available L- or D- amino acids (e.g., L-alanine)
- Protection of amino groups (e.g., Boc or Fmoc protection)
- Functionalization of the carboxyl group to form an active ester or acid chloride
- Coupling with a heterocyclic amine precursor (e.g., 2-methylpyridin-3-amine)
- Activation of the amino acid’s carboxyl group facilitates nucleophilic attack by the heterocyclic amine, forming the amide linkage
- Stereochemistry is preserved through mild coupling conditions
- High stereochemical control
- Compatibility with various protecting groups
- Requires multiple protection/deprotection steps
- Potential for racemization if conditions are harsh
Direct Amide Coupling Using Coupling Reagents
- Activation of the amino acid’s carboxyl group using coupling reagents such as EDCI, HATU, or DCC
- Reaction with 2-methylpyridin-3-amine under controlled conditions
- Solvent: DMF, DCM, or NMP
- Temperature: Room temperature to 50°C
- Catalysts: DMAP as a nucleophilic catalyst
- Formation of an O-acylurea or active ester intermediate
- Nucleophilic attack by the amine to form the amide bond
- Mild conditions
- High yields and selectivity
- Possible side reactions with excess reagents
- Need for purification to remove coupling reagents
Microwave-Assisted Synthesis
Recent advances have employed microwave irradiation to accelerate amide bond formation, as demonstrated in the synthesis of heterocyclic derivatives:
Heterocyclic Functionalization and Substitutions
The introduction of the 2-methylpyridin-3-yl group can be achieved via:
- Nucleophilic aromatic substitution on activated pyridine derivatives
- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) using halogenated pyridine precursors
Example :
- Starting from 3-bromo-2-methylpyridine
- Coupling with an amine-functionalized amino acid derivative under Pd-catalyzed conditions
Purification and Characterization
Following synthesis, purification typically involves:
- Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes)
- Recrystallization from suitable solvents
- Analytical verification via NMR, MS, and chiral HPLC to confirm stereochemistry and purity
Data Table Summarizing Preparation Parameters
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chiral amino acid coupling | L-alanine, coupling reagent (HATU/EDCI) | DMF | Room temp - 50°C | 12-24 hrs | 75-85 | Stereoselective, protected amino acid |
| Direct amide coupling | Amino acid acid chloride, 2-methylpyridin-3-amine | DCM | RT | 4-8 hrs | 70-80 | Mild, high efficiency |
| Microwave-assisted | Amino acid derivative, heterocyclic amine, coupling reagent | NMP/DMF | 150–180°C | 30–60 min | 80–92 | Accelerated process, scalable |
| Cross-coupling (Palladium catalysis) | Halogenated pyridine, amino acid derivative | Toluene/DMF | Reflux | 6-12 hrs | 70–86 | Suitable for aromatic substitutions |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine-Containing Analogs
Example :
- (2S)-2-Amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS: 713485-83-7) Molecular Weight: 255.32 g/mol Key Differences: The pyridine ring is attached via a methylene bridge (pyridin-2-ylmethyl) rather than directly (as in the target compound). The 2-position methyl group in the target compound reduces rotational freedom compared to the flexible methylene linker here. Implications: The direct pyridine attachment in the target compound may enhance π-π stacking interactions in binding pockets, while the methylene-linked analog could exhibit greater conformational flexibility .
Heterocyclic Amide Derivatives
Examples :
- 2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide (, Compound 13) Molecular Weight: ~327.38 g/mol (calculated) Key Differences: Replaces pyridine with a thiazole ring. The benzyloxy group increases hydrophobicity, while the thiazole’s sulfur atom may participate in metal coordination.
- (2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide () Molecular Weight: 217.27 g/mol Key Differences: Features an indole group instead of pyridine. The indole’s aromaticity and hydrogen-bonding capacity differ from pyridine’s lone-pair electrons. Implications: Indole-containing compounds often target serotonin receptors or enzymes like tryptophan hydroxylase, whereas pyridine derivatives may interact with nicotinic acetylcholine receptors .
Peptide-Based Analogs
Example :
- DAMGO () Structure: A tetrapeptide amide with hydroxyphenyl and hydroxyethylamino groups. Implications: DAMGO’s opioid receptor affinity relies on peptide backbone interactions, while the target compound’s simpler structure may favor non-peptidic targets .
Substituted Propanamides with Varied N-Groups
Examples :
- (S)-2-Amino-N-(prop-2-ynyl)propanamide () Key Differences: The propargyl group introduces a terminal alkyne, enabling click chemistry applications. Implications: The target compound’s methylpyridine group offers stability under physiological conditions compared to reactive alkynes .
- (S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)...propanamide () Key Differences: Acetamido group replaces the amino group, reducing basicity. Dichlorophenyl substituents enhance lipophilicity. Implications: The target compound’s amino group may facilitate protonation at physiological pH, improving solubility relative to acetamido analogs .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|
| (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide | 207.24 | 2-Methylpyridin-3-yl | Amino, Pyridine | Potential H-bonding, moderate logP |
| (2S)-2-Amino-N-(pyridin-2-ylmethyl)propanamide [14] | 255.32 | Pyridin-2-ylmethyl | Amino, Pyridine, Phenyl | Flexible linker, higher logP |
| 2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide [2] | ~327.38 | Benzyloxy, 4-Phenylthiazol-2-yl | Thiazole, Ether | High hydrophobicity, inert [2] |
| (2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide [12] | 217.27 | Indole, Methyl | Indole, Amide | Aromatic π-stacking potential |
Key Research Findings
- Synthetic Accessibility : The target compound can likely be synthesized via solid-phase peptide synthesis (SPPS), as seen in for analogous propanamides. EDC.HCl-mediated coupling () is a viable alternative .
- Biological Relevance : Pyridine-containing analogs (e.g., ) are explored for CNS targets due to pyridine’s resemblance to nicotinamide. The methyl group in the target compound may mitigate metabolic oxidation compared to unsubstituted pyridines .
- Activity Trends : Thiazole derivatives () with electron-withdrawing groups (e.g., nitro) showed activity, suggesting electron-deficient heterocycles may enhance target engagement. The target compound’s pyridine, being moderately electron-deficient, could strike a balance between reactivity and stability .
Biological Activity
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide, also referred to as 2-amino-N-(2-methylpyridin-3-yl)propanamide, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O, with a molar mass of approximately 168.20 g/mol. The compound features an amino group and a pyridine ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. The compound's unique structure allows it to serve as a lead compound for drug development, particularly in targeting G-protein coupled receptors (GPCRs) and other enzyme systems involved in disease processes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could be further investigated for its potential use as an antimicrobial agent .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects, particularly through its interaction with fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition studies have indicated that derivatives of this compound can modulate FAAH activity, potentially leading to reduced inflammation .
Antidiabetic Potential
In silico studies have suggested that this compound may inhibit key proteins involved in diabetes mellitus, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This suggests a potential role in managing blood glucose levels and reducing diabetic complications .
Case Studies
- Inhibition of FAAH : A study explored the interaction of pyridine derivatives with FAAH, revealing that certain structural modifications enhance binding affinity and inhibition potency. This highlights the importance of structural features in developing effective inhibitors for therapeutic use.
- Antimicrobial Testing : A comprehensive evaluation was conducted on various synthesized alkaloids, including this compound, showing moderate to good activity against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide?
- Methodology : Synthesis typically begins with Boc-protected amino acids (e.g., Boc-L-Trp) coupled with pyridine derivatives. For example, coupling 2-methylpyridin-3-amine with a Boc-protected alanine derivative using agents like HATU or EDCl in methanol or DMF yields intermediates. Deprotection with HCl or TFA produces the final compound. Purification via column chromatography (C18 reverse-phase) or recrystallization ensures high purity (≥95%) .
- Key Parameters : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:carboxylic acid) critically influence yields (40–61% reported) .
Q. How is this compound analytically characterized?
- Techniques :
- NMR : and NMR verify stereochemistry and functional groups (e.g., methylpyridinyl protons at δ 2.4–2.6 ppm; amide carbonyl at δ ~170 ppm) .
- HRMS : Accurate mass determination (e.g., [M+H] calculated for CHNO: 216.1136) confirms molecular formula .
- Chiral Purity : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or X-ray crystallography resolves enantiomeric excess (>99% ee) .
Advanced Research Questions
Q. How do structural modifications impact biological activity in SAR studies?
- Approach : Replace the 2-methylpyridin-3-yl group with fluorinated or bulky substituents (e.g., 6-fluoropyridin-3-yl or diphenylmethyl) to assess binding affinity changes. For example, introducing a 4-trifluoromethyl group on the pyridine ring enhances hydrophobic interactions with target proteins .
- Data Interpretation : Compare IC values in enzyme inhibition assays (e.g., cannabinoid-1 receptor inverse agonism) to establish structure-activity trends .
Q. What experimental strategies validate protein-ligand interactions for this compound?
- Methods :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., CB1 receptor) and measure binding kinetics (k/k) at varying ligand concentrations (0.1–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .
Q. How can researchers resolve contradictions in spectroscopic or bioactivity data across studies?
- Troubleshooting :
- Orthogonal Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to confirm peak assignments .
- Batch Consistency : Compare HRMS and HPLC data across synthetic batches to rule out impurities .
- Biological Replicates : Use ≥3 independent assays with positive/negative controls to account for variability in IC measurements .
Q. What computational tools predict the compound’s binding modes and pharmacokinetics?
- In Silico Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
